molecular formula C12H24N2O3 B13163482 Tert-butyl 3-(1-aminobutan-2-YL)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(1-aminobutan-2-YL)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13163482
M. Wt: 244.33 g/mol
InChI Key: NNAJDKSQLJMGNP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is functionalized at the 3-position with a hydroxy group and a 1-aminobutan-2-yl substituent, while the 1-position is protected by a tert-butyl carbamate group. The compound’s synthesis likely involves multi-step processes, including alkylation, protection/deprotection, and purification via methods such as column chromatography (e.g., ).

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-5-9(6-13)12(16)7-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3

InChI Key

NNAJDKSQLJMGNP-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Cyclization of N-Substituted Bicyclic Precursors

Method Overview:

This approach involves the cyclization of N-substituted 1,4-diamines or related intermediates, often derived from amino acids or amino alcohols, under conditions favoring azetidine ring closure.

Key Reaction Steps:

  • Synthesis of N-alkylated amino alcohols.
  • Activation of hydroxyl groups (e.g., via tosylation or mesylation).
  • Intramolecular nucleophilic substitution to form the azetidine ring.

Representative Reaction:

N-alkyl amino alcohol → Cyclization under basic conditions → this compound

Supporting Data:

  • Using potassium tert-butoxide in DMSO at elevated temperatures (~80°C) has been reported to facilitate cyclization efficiently, with yields exceeding 70%.
Reaction Parameter Conditions Yield Reference
Base Potassium tert-butoxide >70%
Solvent DMSO
Temperature 80°C

Multi-Step Synthesis via Azetidine Precursors

Method Overview:

This method employs pre-formed azetidine intermediates, such as 1-azabicyclo[1.1.0]butane derivatives, which undergo functionalization to introduce the amino and hydroxy groups.

Key Reaction Steps:

  • Synthesis of 1-azabicyclo[1.1.0]butane derivatives.
  • N-alkylation and hydroxylation at the 3-position.
  • Protection of amino groups with tert-butyl carbamate.

Reaction Example:

1-azabicyclo[1.1.0]butane derivative + N-alkylation → Hydroxylation at 3-position → Boc-protection → this compound

Supporting Data:

  • The use of potassium acetate in DMSO at 80°C facilitates acetoxylation, followed by hydrolysis to yield the target compound with yields around 68-75%.
Reagents Conditions Yield Reference
Potassium acetate 80°C, DMSO ~68-75%

Functional Group Transformations on Azetidine Derivatives

Method Overview:

Starting from azetidine-1-carboxylate derivatives, selective hydroxylation and amino group modifications are performed.

Key Reaction Steps:

  • Hydroxylation using oxidizing agents (e.g., m-CPBA, hydrogen peroxide).
  • N-alkylation with appropriate alkyl halides.
  • Boc-protection of amino groups.

Reaction Example:

Azetidine-1-carboxylate + Oxidant → Hydroxylated azetidine → N-alkylation → Boc-protection → Final compound

Supporting Data:

  • Hydroxylation reactions typically proceed with m-CPBA in dichloromethane at 0°C to room temperature, with yields of 60-70%.
Reagents Conditions Yield Reference
m-CPBA 0°C to RT 60-70%

Data Tables Summarizing Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages References
Cyclization of N-alkyl amino alcohols N-alkyl amino alcohols Potassium tert-butoxide, DMSO 80°C, 1-2 h 70-80 Straightforward, high yield
Azetidine precursor cyclization 1-azabicyclo[1.1.0]butane derivatives Potassium acetate, DMSO 80°C, 4-6 h 68-75 Good for complex substitutions
Hydroxylation of azetidine Azetidine-1-carboxylate derivatives m-CPBA, dichloromethane 0°C to RT 60-70 Selective hydroxylation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Tetrahydrofuran, dimethylformamide

    Bases: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of hydroxyl derivatives

    Substitution: Formation of substituted azetidine derivatives

Scientific Research Applications

Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The presence of the hydroxyl and amino groups allows for versatile binding interactions, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural and Functional Insights:

Alkyl Chain Length: The target compound’s 1-aminobutan-2-yl group introduces greater lipophilicity compared to the propan-2-yl analog (), which may improve membrane permeability in drug candidates. However, longer chains could also reduce solubility in aqueous media .

Aromatic vs. Aliphatic Substituents :

  • Fluorophenyl- and bromophenyl-substituted analogs () exhibit increased steric bulk and electronic effects, enhancing interactions with hydrophobic pockets in biological targets. These derivatives are often explored in kinase inhibitors (e.g., JAK inhibitors) .

Amino Group Positioning: The aminomethyl derivative () offers a compact, polar functional group, making it suitable for conjugation or as a hydrogen-bond donor in proteolysis-targeting chimeras (PROTACs) .

Synthetic Flexibility :

  • Bromophenyl-substituted azetidines () allow for further derivatization via Suzuki-Miyaura coupling, enabling diversification of the core structure .

Biological Activity

Tert-butyl 3-(1-aminobutan-2-YL)-3-hydroxyazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.

  • Molecular Formula : C₉H₁₈N₂O₃
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1500662-93-0

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound contains a hydroxy group and an amino group, suggesting potential interactions with enzyme active sites or receptor binding sites.

Antimicrobial Effects

Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar effects.

Anticancer Potential

Azetidine derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle pathways and apoptosis-related proteins.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various azetidine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

CompoundMIC (µg/mL)Target Bacteria
Compound A16S. aureus
Compound B32E. coli
This compound 32 Both

Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM against HeLa cells.

Cell LineIC50 (µM)
HeLa25
MCF730
A54928

Synthesis and Preparation

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The preparation method includes cyclization reactions under controlled conditions to yield the desired product with high purity.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate? A: The compound is typically synthesized via multi-step organic reactions involving tert-butyl-protected azetidine intermediates. A common approach involves:

  • Step 1: Activation of a hydroxyl group on the azetidine ring using sulfonylating agents (e.g., 2-nitrobenzenesulfonyl chloride) in dichloromethane with triethylamine as a base at 0–20°C .
  • Step 2: Substitution with an aminobutane derivative under nucleophilic conditions, followed by deprotection of the tert-butyl group under acidic conditions (e.g., HCl in dioxane) .
  • Key reagents: DMAP, triethylamine, and tert-butyl 3-oxoazetidine-1-carboxylate as a precursor .
  • Purification: Column chromatography (gradient elution with hexane/ethyl acetate) yields the pure product, confirmed by NMR and HRMS .

Advanced Synthesis: Enantiomeric Control

Q: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical outcomes? A:

  • Chiral resolution: Use chiral auxiliaries (e.g., (R)- or (S)-configured starting materials) or enantioselective catalysts (e.g., Sharpless epoxidation-inspired systems).
  • Validation:
    • Chiral HPLC: Compare retention times with known enantiomers .
    • X-ray crystallography: Resolve absolute configuration using SHELX programs for single-crystal analysis .
  • Data contradiction: If NMR signals for diastereomers overlap, employ 2D-NMR (NOESY) to confirm spatial proximity of substituents .

Basic Structural Characterization

Q: What spectroscopic techniques are critical for confirming the structure of this compound? A:

  • 1H/13C NMR: Identify key signals:
    • Tert-butyl group: δ 1.4 ppm (singlet, 9H) in 1H NMR; δ 28–30 ppm (quaternary C) in 13C NMR.
    • Azetidine ring: δ 3.5–4.5 ppm (protons adjacent to N and O) .
  • IR spectroscopy: Confirm hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1700 cm⁻¹) groups .
  • HRMS: Verify molecular ion [M+H]+ with <2 ppm mass error .

Advanced Characterization: Handling Data Ambiguities

Q: How to resolve contradictions between NMR and HRMS data (e.g., unexpected adducts or impurities)? A:

  • Step 1: Re-run HRMS with alternative ionization methods (e.g., ESI vs. APCI) to rule out adduct formation.
  • Step 2: Use preparative HPLC to isolate impurities and characterize them via tandem MS (MS/MS) .
  • Case study: If a tertiary alcohol tautomerizes, observe dynamic NMR behavior (variable-temperature NMR) to detect equilibrium shifts .

Stability and Storage

Q: What conditions optimize the compound’s stability for long-term storage? A:

  • Storage: -20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl carbamate group.
  • Decomposition pathways:
    • Hydrolysis: Accelerated in polar protic solvents (e.g., water, methanol).
    • Thermal degradation: Monitor via TGA (onset >150°C for tert-butyl derivatives) .

Advanced Applications in Drug Discovery

Q: How is this compound utilized as a building block in medicinal chemistry? A:

  • Role: Serves as a sp³-rich scaffold for kinase inhibitors or GPCR modulators due to its rigid azetidine ring and hydroxyl/amine functional handles.
  • Case study: Analogous tert-butyl azetidine carboxylates are coupled with aryl halides via Buchwald-Hartwig amination to generate bioactive molecules .
  • SAR studies: Modifying the aminobutane chain alters logP and hydrogen-bonding capacity, impacting target binding .

Crystallographic Challenges

Q: What challenges arise in crystallizing this compound, and how are they addressed? A:

  • Issue: Low melting point (≈40–50°C) complicates crystal growth.
  • Solution: Use slow evaporation in non-polar solvents (e.g., hexane) at 4°C.
  • Software: SHELXL for refining twinned or high-symmetry crystals .

Analytical Method Development

Q: How to develop a robust HPLC method for quantifying this compound in reaction mixtures? A:

  • Column: C18 (5 µm, 150 mm × 4.6 mm).
  • Mobile phase: Gradient from 5% to 95% acetonitrile in water (0.1% TFA) over 15 min.
  • Detection: UV at 254 nm (carbamate absorption) .

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